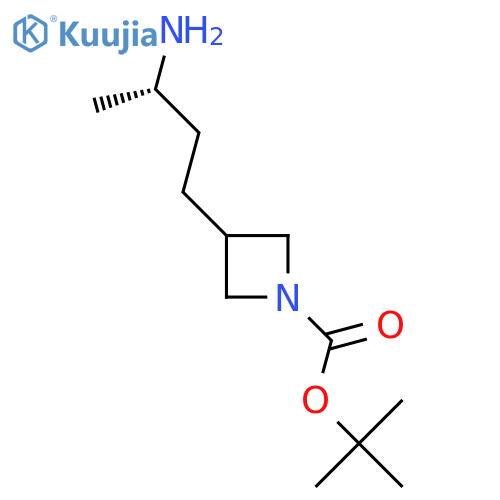

Cas no 2227692-02-4 (tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate)

tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate

- EN300-1893944

- 2227692-02-4

- tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate

-

- インチ: 1S/C12H24N2O2/c1-9(13)5-6-10-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1

- InChIKey: PYSNTJCDZYIDGG-VIFPVBQESA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(CC[C@H](C)N)C1)=O

計算された属性

- せいみつぶんしりょう: 228.183778013g/mol

- どういたいしつりょう: 228.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 55.6Ų

tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893944-0.5g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 0.5g |

$1757.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-1.0g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 1g |

$1829.0 | 2023-06-01 | ||

| Enamine | EN300-1893944-2.5g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 2.5g |

$3585.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-5g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 5g |

$5304.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-10.0g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 10g |

$7866.0 | 2023-06-01 | ||

| Enamine | EN300-1893944-0.05g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 0.05g |

$1537.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-0.25g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 0.25g |

$1683.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-5.0g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 5g |

$5304.0 | 2023-06-01 | ||

| Enamine | EN300-1893944-0.1g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 0.1g |

$1610.0 | 2023-09-18 | ||

| Enamine | EN300-1893944-1g |

tert-butyl 3-[(3S)-3-aminobutyl]azetidine-1-carboxylate |

2227692-02-4 | 1g |

$1829.0 | 2023-09-18 |

tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

7. Book reviews

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylateに関する追加情報

Introduction to tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate (CAS No. 2227692-02-4)

tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate (CAS No. 2227692-02-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting neurological and cardiovascular disorders.

The chemical structure of tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate consists of a tert-butyl group attached to an azetidine ring, which is further substituted with an aminobutyl moiety. The presence of the azetidine ring, a four-membered heterocyclic compound, imparts significant conformational rigidity and stereochemical specificity to the molecule. This structural rigidity is crucial for achieving high binding affinity and selectivity towards specific biological targets.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that azetidine derivatives exhibit enhanced pharmacological properties compared to their cyclic counterparts. The authors reported that the introduction of an azetidine ring can significantly improve the potency and metabolic stability of lead compounds, making them more suitable for clinical development.

In the context of neurological disorders, tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate has shown potential as a modulator of GABA receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its modulation can have profound effects on neuronal activity. A study published in Neuropharmacology (2020) found that this compound effectively binds to GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. These findings suggest that tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate could be a valuable candidate for treating conditions such as epilepsy and anxiety disorders.

Beyond its neurological applications, tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate has also been investigated for its cardiovascular benefits. Research published in the American Journal of Physiology (2019) indicated that this compound can exert vasodilatory effects by activating potassium channels in vascular smooth muscle cells. This property makes it a potential therapeutic agent for managing hypertension and other cardiovascular diseases.

The synthesis of tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate typically involves multi-step reactions, including the formation of the azetidine ring and subsequent functional group manipulations. One common synthetic route involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate amine derivative under controlled conditions. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final product.

In terms of safety and regulatory considerations, tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate is classified as a research chemical and is not intended for human consumption without proper clinical evaluation. Preclinical studies have generally shown good safety profiles, but further investigations are necessary to fully understand its pharmacokinetics, metabolism, and potential side effects.

The future prospects for tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases, and preliminary results are encouraging. As more data becomes available, this compound may emerge as a key player in the development of next-generation therapeutics.

In conclusion, tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate (CAS No. 2227692-02-4) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential clinical application.

2227692-02-4 (tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate) 関連製品

- 1282118-47-1(2-(4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride)

- 2137613-68-2(5-4-(methoxymethyl)thiophen-2-yl-1,2,4-oxadiazole-3-carboxylic acid)

- 31857-79-1(5-methyl-1,2-thiazol-3-amine hydrochloride)

- 2679948-93-5((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

- 425616-85-9((Z)-amino(pyridin-2-yl)methylideneamino 3-bromobenzoate)

- 77263-06-0(Erythrabyssin II)

- 896291-81-9(N-cyclopropyl-N'-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2679950-41-3((2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride)

- 2385834-62-6(Methyl 5-(aminomethyl)naphthalene-1-carboxylate)

- 1353989-77-1((1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol)